(1R,2S)-2-aminocyclohexanol hydrochloride
Overview
Description
“(1R,2S)-2-aminocyclohexanol hydrochloride” is a chiral compound with a chemical formula of C6H14ClNO . It is a versatile chemical compound used in scientific research, offering unique properties that make it valuable in various applications, including drug synthesis, catalysis, and organic reactions.
Synthesis Analysis
The synthesis of “(1R,2S)-2-aminocyclohexanol hydrochloride” involves two stages . In the first stage, (1R,2S)-2-aminocyclohexan-1-ol is mixed with (-)-dibenzoyl-L-tartaric acid monohydrate in ethanol at 20 - 25℃ for 2.67 hours under reflux. In the second stage, the diastereoisomeric salt obtained from the first stage is added with 3N aqueous hydrochloric acid solution to pH=2-3, extracted with ethyl acetate twice, and the water layer is distilled under reduced pressure. Toluene is added with water during the finishing process until the solid crude product is obtained .Molecular Structure Analysis
The molecular structure of “(1R,2S)-2-aminocyclohexanol hydrochloride” is represented by the SMILES notationC1CCC(C(C1)N)O.Cl
. The InChI Key for this compound is LKKCSUHCVGCGFA-RIHPBJNCSA-N
. Physical And Chemical Properties Analysis
“(1R,2S)-2-aminocyclohexanol hydrochloride” is a white to off-white crystalline powder . It has a molecular weight of 151.63 g/mol . It is soluble in water and other solvents like methanol and hot ethanol . The compound has a melting point range of 186.0°C to 190.0°C .Scientific Research Applications
Physical and Chemical Properties
“(1R,2S)-2-aminocyclohexanol hydrochloride” is a white crystalline powder with a melting point of 142-146 ℃. It is soluble in water and ethanol. The chemical formula of Norcyclobenzaprine hydrochloride is C9H16ClNO and it has a molecular weight of 195.69 g/mol.
Synthesis and Characterization
The synthesis of “(1R,2S)-2-aminocyclohexanol hydrochloride” involves the reaction of cyclobenzaprine hydrochloride with hydrogen gas in the presence of a palladium catalyst in a methanol solvent. The resulting product is then treated with hydrochloric acid to yield Norcyclobenzaprine hydrochloride. The compound is characterized using various analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Biological Properties
“(1R,2S)-2-aminocyclohexanol hydrochloride” exhibits potent pharmacological properties, such as skeletal muscle relaxation and analgesic effects. The compound is used for the treatment of acute pain and muscle spasms. It acts on the central nervous system by inhibiting the neurotransmitter release from the spinal cord, which helps in reducing pain and muscle tension.
Enzymatic Menthol Production
In the field of bioengineering , “(1R,2S)-2-aminocyclohexanol hydrochloride” has been used in the enzymatic production of menthol .
Method of Application
The process involves a one-pot biosynthesis from pulegone, using recombinant Escherichia coli extracts containing the biosynthetic genes for an “ene”-reductase (NtDBR from Nicotiana tabacum) and two menthone dehydrogenases (MMR and MNMR from Mentha piperita) .
Results
This method resulted in the production of (1R,2S,5R)-(-)-menthol and (1S,2S,5R)-(+)-neomenthol with moderate to high purity .
Ephedrine Hydrochloride Production
“(1R,2S)-2-aminocyclohexanol hydrochloride” is also known as (-)-Ephedrine hydrochloride . It is used in the production of ephedrine, a medication and stimulant .
Method of Application
The production of ephedrine hydrochloride involves chemical synthesis methods .
Results
Ephedrine hydrochloride is used for a variety of medical applications, including the treatment of asthma, heart failure, rhinitis, and urinary incontinence . It is also used for its central nervous system stimulatory effects in the treatment of narcolepsy and depression .
Stability Analysis in Biological Samples
In the field of forensic science , “(1R,2S)-2-aminocyclohexanol hydrochloride” has been used to evaluate the stability of this compound in plasma and urine samples inoculated with Escherichia coli .
Method of Application
The samples were subjected to storage conditions of 37 °C for 48 hours and -20 °C for a duration of 6 months . The stability of the compound in these samples was investigated using the high-performance liquid chromatography (HPLC) method .
Results
While the compound remained stable in plasma for 48 hours at 37 °C, it showed a notable decrease of about 11% in stability when stored in urine for the same period and temperature . A decrease in the stability of the compound appeared from the beginning of the first month in all samples that were stored at -20 °C .
Production of Menthol Glycinates
In the field of chemical engineering , “(1R,2S)-2-aminocyclohexanol hydrochloride” has been used in the synthesis of menthol glycinates .
Method of Application
The synthesis involves two synthetic steps, starting from bromoacetyl bromide and (-)-menthol . The resulting brominated menthol ester readily undergoes substitution reactions with NH3 and 1° or 2° amines to provide menthol glycinates .
Results
Most of the prepared compounds, the two-step synthetic procedure requires no aqueous phase extractions . These menthol glycinates have potential as cooling agents .
Safety And Hazards
“(1R,2S)-2-aminocyclohexanol hydrochloride” is classified as a hazardous substance. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with the skin .
properties
IUPAC Name |
(1R,2S)-2-aminocyclohexan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKCSUHCVGCGFA-RIHPBJNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-aminocyclohexanol hydrochloride | |
CAS RN |
190792-72-4, 6936-47-6 | |
Record name | (1R,2S)-2-aminocyclohexan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cis-2-Aminocyclohexanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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